molecular formula C7H6FI B1304780 5-Fluoro-2-iodotoluene CAS No. 66256-28-8

5-Fluoro-2-iodotoluene

Cat. No.: B1304780
CAS No.: 66256-28-8
M. Wt: 236.02 g/mol
InChI Key: VWBMDRDQJLUMMS-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodotoluene is a useful research compound. Its molecular formula is C7H6FI and its molecular weight is 236.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Studies

5-Fluoro-2-iodotoluene has been a subject of interest in spectroscopic studies. The infrared (IR) and Raman spectra of liquid 2-fluoro-5-iodotoluene, along with its ultraviolet (UV) spectra, have been reported. These studies have led to proposed assignments of fundamentals and calculations of thermodynamic functions, demonstrating the compound's utility in understanding molecular vibrations and electronic transitions (Goel, 1984).

Synthesis of Biologically Active Compounds

The compound has been used as a mediator in the electrochemical fluorination of β-dicarbonyl compounds, enabling the direct introduction of fluorine atoms into α-positions. This process yields α-fluoro-β-dicarbonyl compounds, which are important building blocks for biologically active substances (Hara et al., 1998).

Catalytic Fluorination

This compound has been used in the catalytic fluorination of 1,3-dicarbonyl compounds, employing iodoarene catalysts in the presence of m-CPBA as a terminal oxidant. This process efficiently produces 2-fluoro-1,3-dicarbonyl compounds, highlighting its role in catalytic chemical transformations (Kitamura et al., 2013).

Synthesis of Fluoroalkenes

In synthetic chemistry, p-iodotoluene difluoride, a related compound, has been reacted with terminal alkynes to yield fluoroalkenyliodonium fluorides, which can be further converted to fluoro1-iodoalkenes. This reaction exemplifies the utility of iodotoluenes in the stereoselective synthesis of fluoroalkenes (Yoshida & Hara, 2008).

Fluorination of Alkenes

The fluorination of alkenes using iodoarene difluorides, such as iodotoluene difluoride, has been a topic of research. These studies have highlighted the ability to conduct unusual fluorination reactions, such as fluorinative ring contraction and fluorocyclization, demonstrating the compound's versatility in organic synthesis (Sawaguchi et al., 2000).

Surface Chemistry

Research has also explored the effects of substituents, including fluorotoluene, on the phenyl coupling reaction on the Cu(111) surface, offering insights into the kinetics and mechanistic aspects of surface reactions, which are fundamental in understanding and designing surface-based chemical processes (Meyers & Gellman, 1995).

Safety and Hazards

When handling 5-Fluoro-2-iodotoluene, avoid all personal contact, including inhalation . Use personal protective equipment and ensure adequate ventilation . Avoid contact with moisture and incompatible materials . When handling, do not eat, drink, or smoke .

Properties

IUPAC Name

4-fluoro-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBMDRDQJLUMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951179
Record name 4-Fluoro-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66256-28-8
Record name 4-Fluoro-1-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66256-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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